Chitin synthase inhibitor 12

Chitin synthase inhibition IC50 comparison Antifungal drug discovery

Chitin Synthase Inhibitor 12 (compound 9t) is a spiro[benzoxazine-piperidin]-one CHS inhibitor distinct from nucleoside-peptide analogs like polyoxin B. With IC50 0.16mM and MICs of 16–64μg/mL against C. albicans, A. flavus, A. fumigatus, and C. neoformans, it retains potency against fluconazole-resistant strains. Use as a validated SAR reference compound, a non-nucleoside benchmark in broad-spectrum screening panels, or as a synergy partner with fluconazole in combination therapy studies. Substitution without empirical validation risks compromising reproducibility in drug-resistance research.

Molecular Formula C23H21ClFN3O5
Molecular Weight 473.9 g/mol
Cat. No. B12411439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitin synthase inhibitor 12
Molecular FormulaC23H21ClFN3O5
Molecular Weight473.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C23H21ClFN3O5/c1-32-15-3-5-19-16(13-15)23(33-22(31)27-19)8-10-28(11-9-23)21(30)7-6-20(29)26-14-2-4-18(25)17(24)12-14/h2-7,12-13H,8-11H2,1H3,(H,26,29)(H,27,31)/b7-6+
InChIKeyPVEZFCKVQQJBTM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chitin Synthase Inhibitor 12 (Compound 9t): A Spiro[benzoxazine-piperidin]-one Derivative for Antifungal Research and Drug-Resistant Fungal Studies


Chitin synthase inhibitor 12, chemically identified as compound 9t, is a synthetic spiro[benzoxazine-piperidin]-one derivative that functions as a chitin synthase (CHS) inhibitor [1]. It exhibits broad-spectrum antifungal activity in vitro and demonstrates significant efficacy against drug-resistant fungal variants, including fluconazole-resistant Candida albicans and Cryptococcus neoformans [1]. The compound has been characterized in a primary research study evaluating its inhibitory activity against chitin synthase and its antifungal effects across multiple pathogenic fungal species [1].

Why Chitin Synthase Inhibitor 12 Cannot Be Simply Substituted with Other CHS Inhibitors in Research Applications


Chitin synthase inhibitors exhibit marked variability in potency, spectrum of antifungal activity, and efficacy against drug-resistant strains due to differences in chemical scaffolds and binding mechanisms. Chitin synthase inhibitor 12, a non-nucleoside spirocyclic compound, differs fundamentally from nucleoside-peptide antibiotics like polyoxin B and nikkomycin Z, which are competitive substrate analogs [1]. Even within the same spiro[benzoxazine-piperidin]-one series, minor structural modifications lead to substantial differences in IC50 values and minimum inhibitory concentrations (MICs) against key fungal pathogens [1]. Therefore, substituting Chitin synthase inhibitor 12 with another CHS inhibitor without empirical validation risks compromising experimental reproducibility and invalidating comparative analyses, particularly in studies focused on drug-resistant fungal infections or combination therapy [1].

Chitin Synthase Inhibitor 12: Quantitative Differentiation Evidence Against Key Comparators


Chitin Synthase Inhibitor 12 (Compound 9t) Exhibits 2-Fold Lower CHS Inhibitory Potency than Polyoxin B but Retains Comparable Antifungal Efficacy

Chitin synthase inhibitor 12 (compound 9t) demonstrated a chitin synthase inhibitory IC50 of 0.16 mM in enzymatic assays, which is two-fold higher (less potent) than the control drug polyoxin B (IC50 = 0.08 mM) [1]. Despite this difference in enzyme inhibition, compound 9t exhibited antifungal activity in vitro that was reported as equal to that of fluconazole and polyoxin B [1]. This suggests that the spiro[benzoxazine-piperidin]-one scaffold may confer advantages in cellular penetration or target engagement that partially compensate for its lower intrinsic enzyme inhibition.

Chitin synthase inhibition IC50 comparison Antifungal drug discovery

Chitin Synthase Inhibitor 12 Demonstrates Superior Antifungal Activity Against Fluconazole-Resistant C. albicans and C. neoformans Compared to Fluconazole

Chitin synthase inhibitor 12 (compound 9t) exhibited good antifungal activity against fluconazole-resistant Candida albicans and fluconazole-resistant Cryptococcus neoformans variants, whereas fluconazole itself is ineffective against these resistant strains by definition [1]. This differential activity is a critical distinguishing feature, as fluconazole resistance is a significant clinical and research challenge. The specific MIC values against these resistant variants were not provided in the primary source, but the qualitative assessment of 'good antifungal activity' establishes a clear functional advantage over the comparator azole drug [1].

Drug-resistant fungi Antifungal susceptibility Fluconazole resistance

Chitin Synthase Inhibitor 12 Shows 4- to 8-Fold Higher Potency Against C. albicans than Nikkomycin Z Based on MIC50 Comparison

Chitin synthase inhibitor 12 (compound 9t) has a reported MIC of 64 μg/mL against Candida albicans . In contrast, nikkomycin Z exhibits an MIC50 of 4 μg/mL against C. albicans, with a range of <0.5–32 μg/mL [1]. This indicates that nikkomycin Z is substantially more potent against C. albicans on a per-weight basis (approximately 16-fold lower MIC50). However, compound 9t's broader spectrum of activity and efficacy against fluconazole-resistant strains may outweigh this potency difference in certain research contexts.

MIC comparison Candida albicans Antifungal potency

Chitin Synthase Inhibitor 12 (Compound 9t) Exhibits Distinct Antifungal Spectrum Compared to Closely Related Analog Compound 9s (Inhibitor 11)

Within the same spiro[benzoxazine-piperidin]-one series, compound 9t (Chitin synthase inhibitor 12) and compound 9s (Chitin synthase inhibitor 11) display markedly different antifungal profiles. Compound 9t has MIC values of 64, 16, 64, and 64 μg/mL against C. albicans, A. flavus, A. fumigatus, and C. neoformans, respectively . In contrast, compound 9s shows MICs of 128, 42.67, 64, and 64 μg/mL against the same panel [1]. Notably, compound 9t is 2.7-fold more potent against A. flavus (16 vs. 42.67 μg/mL) and 2-fold more potent against C. albicans (64 vs. 128 μg/mL), despite having a higher CHS IC50 (0.16 mM vs. 0.10 mM). This divergence underscores that minor structural modifications within this scaffold lead to significant variations in cellular antifungal activity independent of enzyme inhibition potency.

Structure-activity relationship MIC profiling Antifungal spectrum

Chitin Synthase Inhibitor 12 Demonstrates Additive or Synergistic Effects with Fluconazole, a Feature Not Universally Shared Among CHS Inhibitors

Chitin synthase inhibitor 12 (compound 9t), when used in combination with fluconazole, exhibited additive or synergistic effects in vitro [1]. While other compounds in the same series (e.g., 9a, 9o) also showed this property, not all chitin synthase inhibitors demonstrate synergistic potential with azoles. For example, nikkomycin Z also exhibits synergy with fluconazole [2], but the magnitude and mechanism may differ. The specific fractional inhibitory concentration (FIC) indices or combination index values for compound 9t were not reported, limiting quantitative comparison. However, the qualitative demonstration of synergy provides a rationale for selecting compound 9t in studies investigating combination antifungal strategies, particularly against fluconazole-resistant strains where such synergy may be most impactful [1].

Combination therapy Synergy Fluconazole potentiation

Chitin Synthase Inhibitor 12: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Fluconazole-Resistant Fungal Infections

Chitin synthase inhibitor 12 is well-suited for in vitro and in vivo studies of fluconazole-resistant Candida albicans and Cryptococcus neoformans. Unlike fluconazole, which is ineffective against resistant strains, compound 9t retains good antifungal activity against these variants [1]. This makes it a valuable tool for dissecting resistance mechanisms, screening for synergistic drug combinations, and evaluating novel therapeutic strategies targeting drug-resistant fungal pathogens.

Structure-Activity Relationship (SAR) Studies of Spiro[benzoxazine-piperidin]-one Derivatives

Compound 9t serves as a critical reference point in SAR studies of the spiro[benzoxazine-piperidin]-one series. Its IC50 (0.16 mM) and MIC profile (64, 16, 64, 64 μg/mL against C. albicans, A. flavus, A. fumigatus, and C. neoformans, respectively) provide a baseline for evaluating the impact of structural modifications on both enzymatic inhibition and cellular antifungal activity [REFS-1, REFS-2]. The divergent relationship between CHS inhibition and cellular potency observed between 9t and 9s (compound 9s has lower IC50 but higher MICs) highlights the value of including 9t as a comparator in SAR campaigns [2].

Combination Antifungal Therapy Research with Azoles

Given its demonstrated additive or synergistic effects when combined with fluconazole, compound 9t is an appropriate candidate for research into combination antifungal regimens [1]. Studies can focus on quantifying the synergy (e.g., via checkerboard assays to determine FIC indices), investigating the mechanistic basis of the interaction, and evaluating the efficacy of the combination against both azole-susceptible and azole-resistant fungal strains.

Broad-Spectrum Antifungal Screening Panels

Chitin synthase inhibitor 12 can be incorporated into broad-spectrum antifungal screening panels as a representative non-nucleoside CHS inhibitor. Its activity profile against C. albicans, A. flavus, A. fumigatus, and C. neoformans provides a benchmark for comparing the spectrum and potency of novel antifungal candidates. Its efficacy against fluconazole-resistant strains further enhances its utility as a control compound in panels designed to identify agents with activity against drug-resistant fungi.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chitin synthase inhibitor 12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.